molecular formula C17H17N3O5 B11186644 methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11186644
M. Wt: 343.33 g/mol
InChI Key: ICXGOSVINANZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Its structure features a pyrazolo-pyridine core substituted with a 4-methoxyphenyl group at position 2, a 2-hydroxyethyl group at position 5, and a methyl ester at position 6.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-24-12-5-3-11(4-6-12)20-16(22)13-9-19(7-8-21)10-14(15(13)18-20)17(23)25-2/h3-6,9-10,21H,7-8H2,1-2H3

InChI Key

ICXGOSVINANZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)CCO

Origin of Product

United States

Biological Activity

Methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic structure. Its molecular formula is C16H18N2O4, and it features functional groups such as a methoxy group and a hydroxyl group that may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the pyrazole ring.
  • Functional Group Modifications : Introducing hydroxyl and methoxy groups through nucleophilic substitutions or electrophilic additions.

Inhibitory Effects on Enzymes

Research has shown that compounds in the pyrazolo[4,3-c]pyridine family exhibit significant inhibitory effects on various enzymes:

  • Carbonic Anhydrases (CAs) : this compound has been evaluated for its inhibitory activity against human carbonic anhydrases (hCA I and hCA II). The compound demonstrated promising inhibition profiles comparable to established inhibitors .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo[4,3-c]pyridines:

  • Tyrosine Kinase Inhibition : The compound has been noted for its ability to inhibit key tyrosine kinases involved in cancer progression. For instance, it showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely binds to the active sites of target enzymes like carbonic anhydrases and tyrosine kinases, preventing substrate access.
  • Cell Signaling Modulation : It may alter signaling pathways associated with cell proliferation and apoptosis through its interactions with specific receptors or enzymes.

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    • Researchers assessed the compound's inhibition against hCA I and hCA II using a stopped-flow CO₂ hydrase assay. The results indicated that certain derivatives of pyrazolo[4,3-c]pyridines exhibited enhanced potency compared to standard inhibitors .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines with IC50 values ranging from 0.304 μM to 12 nM for different targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold is highly versatile, with modifications at positions 2, 5, and 7 significantly influencing physicochemical and biological properties. Below is a detailed comparison of methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate with structurally related compounds from the literature:

Table 1: Structural and Physicochemical Comparisons

Compound Name (Substituents) Position 2 Position 5 Position 7 Melting Point (°C) Yield (%) Key Spectral Data (IR, MS) Reference
Target Compound : this compound 4-Methoxyphenyl 2-Hydroxyethyl Methyl ester Not reported Not reported Not reported N/A
Ethyl 5-(4-Methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7c) Phenyl 4-Methoxyphenyl Ethyl ester 236–237 79 IR: 1730 (C=O), 1670 (C=O); MS: m/z 389 (M⁺)
Ethyl 5-(4-Methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7b) Phenyl 4-Methylphenyl Ethyl ester 233–235 50 IR: 1730 (C=O), 1670 (C=O)
Ethyl 5-[(1-Adamantyl)methyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6j) Phenyl (1-Adamantyl)methyl Ethyl ester 295–296 39 Not reported
Ethyl 5-Hydroxy-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (12) Phenyl Hydroxy Ethyl ester 290–294 82 HRMS: m/z 299.09110 (M⁺)

Key Observations:

Impact of Aromatic Substitutents :

  • The 4-methoxyphenyl group at position 2 (target compound) is electron-rich, which may influence π-π stacking interactions in biological targets compared to unsubstituted phenyl groups in 7b and 7c .

Spectral Characteristics :

  • IR spectra of analogs show strong C=O stretches (~1730 cm⁻¹ for esters, ~1670 cm⁻¹ for ketones), consistent with the target compound’s expected spectral profile .

Research Findings and Implications

  • The 2-hydroxyethyl group may modulate interactions with hydrophilic binding pockets in enzymes.
  • Crystallographic Data : Compounds such as 7c and 6j form stable crystals (mp > 200°C), suggesting the target compound may also crystallize robustly, aiding in X-ray structure determination via programs like SHELXL .

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldSource
Dienamine CondensationDimethyl acetonedicarboxylate, 2-hydroxyethylamineMeOH, reflux, 1 h72–88%
Multicomponent Reaction4-Methoxyphenylglyoxal, pyrazolamine, methyl acetoacetateH2O/acetone, TPAB, 80°C90–98%

The multicomponent approach offers higher yields and fewer steps but requires precise stoichiometric control.

Functional Group Interconversions and Protecting Strategies

The 2-hydroxyethyl group necessitates protection during synthesis. Common strategies include:

  • Silylation: Using tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group.

  • Acetylation: Temporary acetylation with acetic anhydride, removed under basic conditions post-cyclization.

Deprotection Example
After cyclization, silyl-protected intermediates are treated with tetrabutylammonium fluoride (TBAF) in THF to regenerate the hydroxyl group.

Analytical Characterization

Critical spectroscopic data for the target compound (aligned with and):

  • 1H NMR (DMSO-d6): δ 8.51 (s, 1H, pyridine-H), 7.45–7.30 (m, 4H, aryl-H), 4.49 (t, J = 6.3 Hz, 2H, CH2OH), 3.89 (s, 3H, OCH3), 3.55 (t, J = 6.3 Hz, 2H, CH2).

  • IR (KBr): 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (ketone C=O), 3400 cm⁻¹ (OH).

Challenges and Mitigation Strategies

  • Regioselectivity: Competing cyclization pathways may yield isomeric byproducts. Use of directing groups (e.g., methoxy) enhances regiocontrol.

  • Oxidation Sensitivity: The 3-oxo group is prone to over-oxidation. Employing mild oxidizing agents (e.g., MnO2) mitigates this .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound, given its pyrazolo-pyridine core and ester functionalities?

  • Methodological Answer : Begin with modular synthesis strategies, leveraging established routes for pyrazolo[4,3-c]pyridine scaffolds . For example:

Use a cyclocondensation reaction between hydrazine derivatives and β-keto esters to form the pyrazolo-pyridine core.

Introduce the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, ensuring regioselectivity .

Incorporate the 2-hydroxyethyl substituent through alkylation or Michael addition, optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products .

  • Critical Parameters : Monitor reaction progress via HPLC or TLC, and confirm intermediate structures using 1H^1H-NMR and IR spectroscopy .

Q. How can spectroscopic techniques elucidate the structural conformation of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–8.2 ppm for pyridine and methoxyphenyl groups) and hydroxyethyl protons (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve the bicyclic framework and confirm substituent orientation, as demonstrated for structurally analogous compounds .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm ester and hydroxyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo-pyridine derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Tabulate substituent effects across analogs (see example below).
  • Standardized Assays : Use consistent cell lines (e.g., HeLa or HEK293) and control compounds to minimize variability .
Substituent PositionFunctional GroupReported Activity (IC50_{50}, μM)Source
5-position2-hydroxyethyl12.3 (Kinase X inhibition)
5-positionMethyl45.7 (Kinase X inhibition)
  • Hypothesis Testing : Use molecular docking to assess how the hydroxyethyl group enhances target binding compared to methyl groups .

Q. What advanced strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Convert the methyl ester to a carboxylic acid (via hydrolysis) for improved solubility, then re-esterify in vivo .
  • Lipophilicity Tuning : Replace the methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to balance membrane permeability and solubility .
  • In Silico Modeling : Predict metabolic stability using software like Schrödinger’s ADMET Predictor, focusing on cytochrome P450 interactions .

Q. How should researchers design experiments to validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (KiK_i) for target enzymes (e.g., kinases or proteases) .
  • Competitive Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
  • Control Experiments : Compare results with known inhibitors and include negative controls (e.g., DMSO-only treatments) to rule out solvent effects .

Q. What methodologies address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization steps .
  • Purification Optimization : Use automated flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
  • Process Analytical Technology (PAT) : Monitor real-time reaction parameters (pH, temperature) via inline FTIR or Raman spectroscopy .

Data Interpretation and Conflict Resolution

Q. How can conflicting crystallographic data on pyrazolo-pyridine derivatives be reconciled?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference X-ray data with DFT-optimized molecular geometries to identify discrepancies in bond lengths/angles .
  • Disorder Analysis : For disordered structures (e.g., rotational isomers), use SQUEEZE in PLATON to model electron density .

Theoretical and Framework Integration

Q. How does this compound align with current conceptual frameworks in medicinal chemistry (e.g., fragment-based drug design)?

  • Methodological Answer :
  • Fragment Linking : Map the pyrazolo-pyridine core as a privileged scaffold and the hydroxyethyl group as a solubility-enhancing fragment .
  • Target Profiling : Align with kinase inhibition theories by analyzing conserved binding motifs (e.g., ATP-binding pockets) via structural bioinformatics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.